1,1'-Biphenyl, 3-chloro-3'-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-Biphenyl, 3-chloro-3'-iodo- is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of chlorine and iodine atoms at the 3 and 3' positions, respectively, makes it a halogenated biphenyl. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of biphenyl using chlorine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is typically carried out under controlled conditions to ensure the selective substitution at the 3 and 3' positions.
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of biphenyl is diazotized and then treated with iodine and copper(I) chloride to introduce the iodine atom. Chlorination can be achieved in a subsequent step.
Industrial Production Methods: In industrial settings, large-scale synthesis of 1,1'-Biphenyl, 3-chloro-3'-iodo- is often achieved through continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), leading to the formation of biphenylquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce biphenyl derivatives with reduced halogen content.
Substitution: Substitution reactions are common, where the chlorine and iodine atoms can be replaced by other functional groups. For example, nucleophilic substitution with amines can yield biphenyl-based amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: Amines, polar aprotic solvents, elevated temperature.
Major Products Formed:
Biphenylquinones (from oxidation).
Biphenyl-based amines (from substitution).
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a probe in biological studies to understand the interaction of halogenated biphenyls with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is utilized in the manufacture of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1,1'-Biphenyl, 3-chloro-3'-iodo- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
1,1'-Biphenyl, 3,3'-dichloro-
1,1'-Biphenyl, 3,3'-diiodo-
1,1'-Biphenyl, 3,3'-dibromo-
Uniqueness: 1,1'-Biphenyl, 3-chloro-3'-iodo- is unique due to the presence of both chlorine and iodine atoms, which can impart different chemical and physical properties compared to its dichloro or diiodo counterparts. This combination of halogens can lead to distinct reactivity patterns and applications.
Properties
IUPAC Name |
1-chloro-3-(3-iodophenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAYQFHHIWUKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.